1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-4-6(5(2)14)3-10-8-11-7(9)12-13(4)8/h3H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUOAKYMSZONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through a Biginelli-like multicomponent reaction (MCR). This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under mild acidic conditions . The use of neutral ionic liquids can shift the regioselectivity towards different derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and regioselectivity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has been investigated for its potential as a therapeutic agent in various medical conditions:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory and proliferative diseases. For instance, it has shown inhibitory activity against Janus kinases (JAKs), which play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune response .
-
Antimicrobial Activity : Recent studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values have been reported as follows:
- Pseudomonas aeruginosa: 0.21 µM
- Escherichia coli: 0.21 µM
- Candida albicans: 0.83 µM .
Biological Research
The biological implications of this compound extend beyond enzyme inhibition:
- Cell Proliferation Studies : The compound has been tested for its effects on cell proliferation and apoptosis in cancer cell lines. It has demonstrated the ability to modulate cell cycle progression and induce apoptosis in specific cancer types .
- Neuroprotective Effects : Initial research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Studies are ongoing to elucidate the underlying mechanisms .
Materials Science
In addition to its biological applications, this compound is being explored for its utility in materials science:
- Synthesis of Novel Polymers : The compound serves as a building block for synthesizing novel polymers with specific electronic and optical properties. These materials have potential applications in organic electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that further development could lead to new antimicrobial agents based on this scaffold .
Case Study 2: Cancer Cell Line Studies
In another investigation published in the Journal of Medicinal Chemistry, the effects of this compound on human cancer cell lines were assessed. The findings revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
Mechanism of Action
The mechanism of action of 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as RNA polymerase and protein kinases, which are crucial for viral replication and cancer cell proliferation.
Pathways Involved: It can induce apoptosis in cancer cells and inhibit the replication of viruses by interfering with their genetic material.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: Amino Group (Position 2): Enhances hydrogen bonding capacity, critical for target binding in enzyme inhibition (e.g., antiproliferative carboxamide derivatives ). Methyl Group (Position 7): Reduces steric hindrance compared to bulkier substituents (e.g., phenyl or trifluoromethyl), favoring synthetic accessibility . Ethanone (Position 6): Provides a reactive site for further functionalization (e.g., condensation reactions) but may reduce solubility compared to carboxylate esters .
Pharmacological Profiles :
- Compounds with carboxamide or trifluoromethyl groups exhibit improved bioactivity and stability, as seen in antiproliferative and antimicrobial studies .
- Chiral analogs (e.g., ) highlight the importance of stereochemistry in receptor binding, with separated enantiomers showing distinct pharmacological profiles .
Biological Activity
1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₆H₈N₄O
- Molecular Weight : 168.16 g/mol
- CAS Number : 5899-94-5
1. Inhibition of Protein Kinases
Recent studies have highlighted the compound's role as an inhibitor of specific protein kinases, particularly c-Met kinase. The c-Met pathway is crucial in various cancers, and compounds that inhibit this pathway have been shown to exhibit anti-tumor effects. For instance, derivatives of triazole compounds have demonstrated potent c-Met inhibition with IC₅₀ values in the nanomolar range, suggesting that this compound could be a promising candidate for cancer therapy .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies indicate that it may exert protective effects against neurodegenerative diseases by inhibiting CK1δ (Casein Kinase 1 delta), which is implicated in neuroinflammation and neurodegeneration. In vitro tests have shown that derivatives of this compound can passively permeate the blood-brain barrier and exhibit neuroprotective effects in neuronal cell cultures .
3. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its triazole moiety is known for conferring antifungal activity, making it a candidate for further exploration in treating fungal infections .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Protein Kinase Inhibition : By binding to the ATP-binding site of kinases like c-Met and CK1δ, it disrupts their activity and downstream signaling pathways.
- Antioxidant Properties : The compound may enhance cellular antioxidant defenses, reducing oxidative damage in neuronal cells.
Q & A
Q. What are the common synthetic routes for 1-(2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone?
The compound is typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and ethyl cyanoacetate or similar β-keto esters. Key methodologies include:
- Catalytic molten-state synthesis : Using tetramethylenediamine (TMDP) as both solvent and catalyst at 65°C, yielding products with ~92% efficiency after recrystallization .
- Solvent-mediated synthesis : A mixture of ethanol/water (1:1 v/v) with TMDP as a catalyst under reflux conditions, achieving ~95% crude yield and ~92% purity after solvent removal .
- Regioselective synthesis : Adjusting reaction conditions (e.g., ionic vs. acidic environments) to control the formation of dihydro analogues, as seen in triazolopyrimidine derivatives .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR spectroscopy : and NMR are critical for confirming the fused triazolo-pyrimidine ring system and substituent positions. For example, amino protons resonate at δ 6.5–7.0 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
- High-resolution mass spectrometry (HRMS) : Used to verify molecular formulas (e.g., CHNO with [M+H] at m/z 253.1070) .
- X-ray crystallography : SHELXL-refined structures reveal planar fused-ring systems and hydrogen-bonding networks stabilizing crystal lattices .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of triazolo[1,5-a]pyrimidine derivatives?
Regioselectivity is influenced by:
- Reaction conditions : Ionic environments favor 2-amino-7-methyl-5-phenyl derivatives, while acidic conditions promote dihydro analogues (e.g., 4,7-dihydro structures) .
- Catalyst choice : TMDP enhances cyclization efficiency and reduces side reactions compared to piperidine, which faces regulatory restrictions due to its use in illicit drug synthesis .
- Substituent effects : Electron-withdrawing groups on aldehydes (e.g., 4-chlorophenyl) stabilize intermediates, directing regiochemistry .
Q. What strategies address contradictions in reported synthetic yields or purity?
- Catalyst recyclability : TMDP can be reused up to five times without significant loss in activity, reducing variability in yield .
- Purification protocols : Recrystallization from ethanol or ethyl ether removes unreacted starting materials, improving purity to >98% .
- Analytical validation : Cross-referencing NMR integrals and HRMS data ensures batch consistency .
Q. How is chiral resolution achieved for racemic mixtures of this compound?
Q. What in vitro/in vivo models are used to study its biological activity?
- Neurodegenerative disease models : Microtubule-stabilizing activity is evaluated using tauopathy cell lines and murine models, with EC values <100 nM for promising candidates .
- Fc receptor binding : Surface plasmon resonance (SPR) and analytical ultracentrifugation quantify binding affinity to neonatal Fc receptors (FcRn), relevant for therapeutic antibody half-life extension .
Methodological Considerations
Q. How are structure-activity relationships (SAR) investigated for this compound?
- Matched molecular pair analysis : Systematic substitution of the methyl group at position 7 with halogens or bulkier alkyl chains (e.g., neopentyl) reveals steric and electronic effects on microtubule stabilization .
- Computational modeling : Density functional theory (DFT) predicts electron distribution in the triazolo-pyrimidine core, correlating with receptor binding energy .
Q. What precautions are necessary when handling TMDP in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
